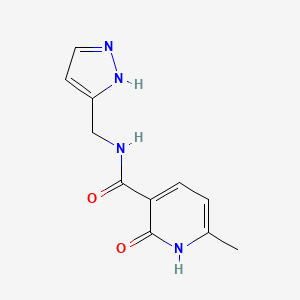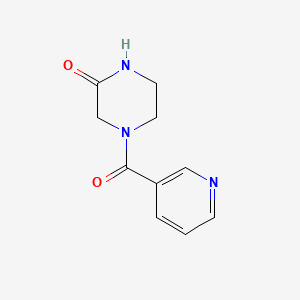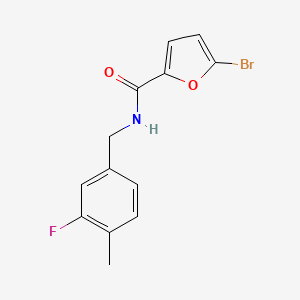
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 3-fluoro-4-methylbenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using a carboxylating agent like carbon dioxide in the presence of a base.
Substitution: The final step involves the substitution of the carboxamide group with the 3-fluoro-4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials and sensors.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological macromolecules such as proteins and nucleic acids
作用机制
The mechanism of action of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
5-Bromoindole-2-carboxylic acid derivatives: These compounds share the bromine substitution and carboxamide group but differ in the core structure.
Furan-2-carboxamide derivatives: These compounds have similar functional groups but may vary in the substitution pattern on the furan ring.
Uniqueness
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is unique due to the specific combination of the furan ring, bromine atom, and the 3-fluoro-4-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C13H11BrFNO2 |
|---|---|
分子量 |
312.13 g/mol |
IUPAC 名称 |
5-bromo-N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrFNO2/c1-8-2-3-9(6-10(8)15)7-16-13(17)11-4-5-12(14)18-11/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
FDSSTXWPGZXGBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


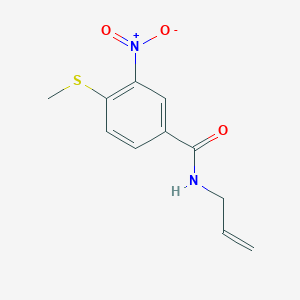
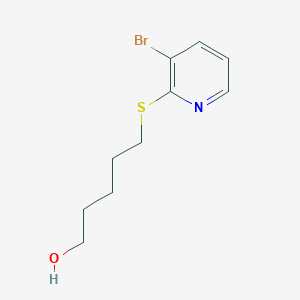
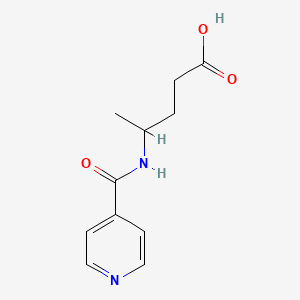

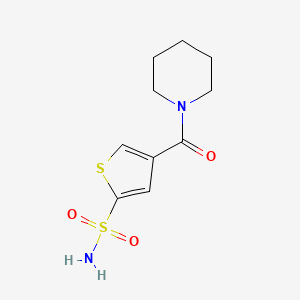
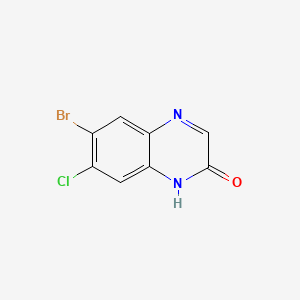

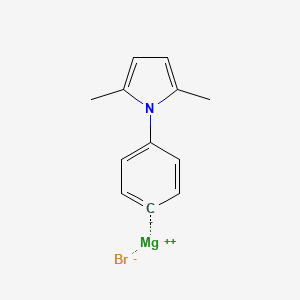
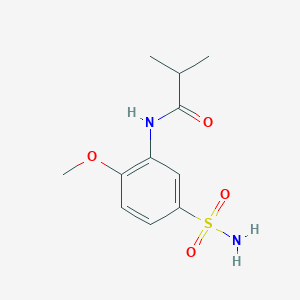
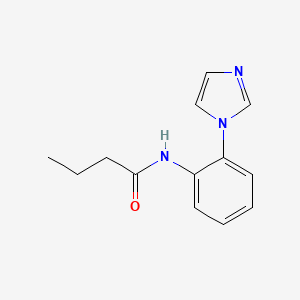
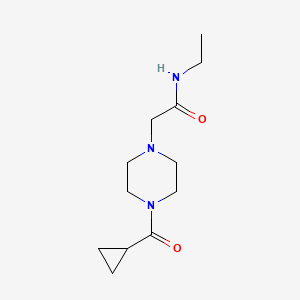
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
